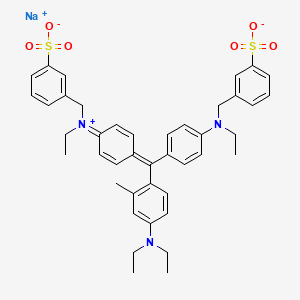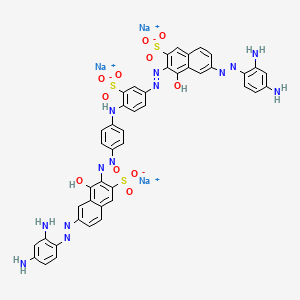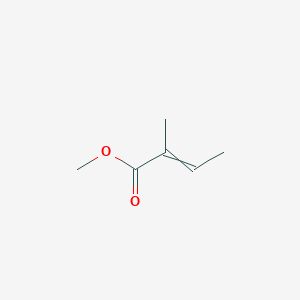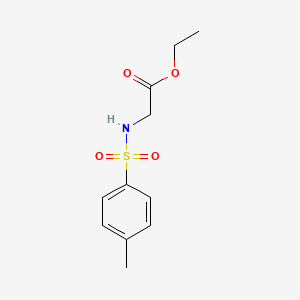
Ethyl 2-(4-methylphenylsulfonamido)acetate
Descripción general
Descripción
Ethyl 2-(4-methylphenylsulfonamido)acetate is a chemical compound with the molecular formula C11H15NO4S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate involves the reaction of glycine ethyl ester hydrochloride with p-toluenesulfonyl chloride in the presence of triethylamine . The reaction is stirred at room temperature for 16 hours. After the reaction, the solution is filtered to remove solids, then washed with alkali, acid, and water, dried over anhydrous sodium sulfate, and filtered again .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methylphenylsulfonamido)acetate is represented by the InChI code: 1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-methylphenylsulfonamido)acetate is a white to yellow solid . It has a molecular weight of 257.31 g/mol . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Biotransformation and Drug Metabolism
A study demonstrated the use of microbial-based surrogate biocatalytic systems, specifically with Actinoplanes missouriensis, to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for structural characterization by nuclear magnetic resonance (NMR) spectroscopy. This approach supports the full structure characterization of drug metabolites, contributing significantly to the understanding of drug metabolism and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis of Novel Compounds
Research on the synthesis of arylsulfonamides through a multicomponent reaction involving an amine, an acetylenic compound, and an arylsulfonyl isocyanate has been reported. This innovative synthesis route opens avenues for creating novel arylsulfonamide compounds with potential applications in various chemical and pharmaceutical industries (Alizadeh & Rezvanian, 2008).
COX-2 Inhibition for Therapeutic Applications
A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates were synthesized and evaluated for their selectivity and inhibition potency against the cyclooxygenase-2 (COX-2) enzyme. Certain compounds demonstrated promising in vitro and in vivo analgesic activities, indicating the potential of ethyl 2-(4-methylphenylsulfonamido)acetate derivatives for therapeutic applications (Consalvi et al., 2015).
Environmental and Biological Evaluation
Studies have also focused on the environmental persistence and biological activities of sulfonamide-derived esters. These compounds were evaluated for their antimicrobial, antiradical, and enzyme inhibition properties, showing significant biological activity and potential for various applications, including as bioactive agents in agricultural and pharmaceutical sectors (Danish et al., 2019).
Analytical Method Development
Research on developing new methods for the determination of sulfone fungicides in agricultural samples highlights the analytical applications of ethyl acetate derivatives. A method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in tomato and soil samples by ultra-performance liquid chromatography (UPLC) was validated, demonstrating the importance of these compounds in developing sensitive and reliable analytical techniques for environmental monitoring (Linghu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLAJHNLDCWPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969930 | |
| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylphenylsulfonamido)acetate | |
CAS RN |
5465-67-8 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5465-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


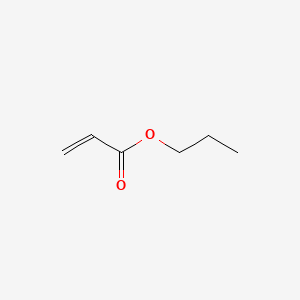




![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)
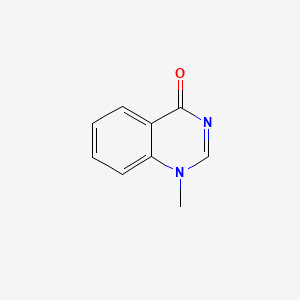
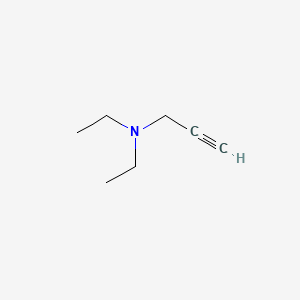
![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)

